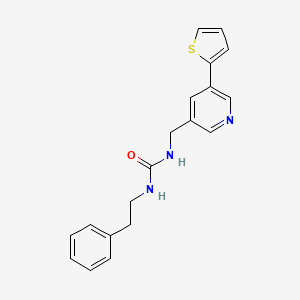
1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. The compound features a phenethyl group, a thiophene ring, and a pyridine ring, which contribute to its diverse chemical properties and reactivity.
作用機序
Target of Action
Compounds with similar structures have been shown to exhibit anti-inflammatory and antioxidant activities .
Mode of Action
It is synthesized from a compound that has shown potent anti-inflammatory and antioxidant activities . This suggests that it may interact with its targets to modulate inflammatory responses and oxidative stress.
準備方法
The synthesis of 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, such as 3-acetylpyridine and thiophene-2-carboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound, which is then reacted with thiourea to obtain the desired urea derivative.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
化学反応の分析
1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenethyl, thiophene, or pyridine rings are replaced with other groups using appropriate reagents and conditions.
科学的研究の応用
1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and antioxidant therapies.
Materials Science: Its chemical properties allow for its use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
類似化合物との比較
1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar biological activities, including anti-inflammatory and antioxidant properties.
Pyridine Derivatives: Compounds with the pyridine ring, known for their pharmacological properties, such as cytotoxic activity.
Phenethyl Ureas: Other phenethyl urea derivatives, which may share similar chemical reactivity and applications in various scientific fields.
生物活性
1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H19N3OS, with a molecular weight of 337.4 g/mol. The compound features a phenethyl group, a thiophene ring, and a pyridine ring, contributing to its unique properties.
Synthesis Methodology:
The synthesis typically involves multiple steps:
- Formation of Pyridine-Thiophene Intermediate: A thiophene derivative is coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
- Introduction of the Phenethyl Group: The intermediate is then reacted with phenethylamine.
- Formation of Urea Linkage: Finally, the compound undergoes treatment with an isocyanate to form the urea linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenethyl group enhances binding affinity to certain receptors, while the thiophene and pyridine moieties may interact with various enzymes or proteins. The urea linkage stabilizes these interactions, facilitating its biological effects .
Biological Activities
-
Antimicrobial Activity:
- The compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .
- In vitro studies have demonstrated its ability to inhibit growth in various microbial strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory and Antioxidant Properties:
- Cytotoxicity:
Table 1: Summary of Biological Activities
特性
IUPAC Name |
1-(2-phenylethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFLQGZRPWEZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














